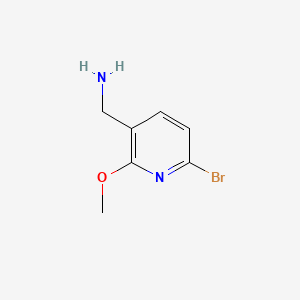

(6-Bromo-2-methoxypyridin-3-yl)methanamine

Vue d'ensemble

Description

(6-Bromo-2-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method is the bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2-methoxypyridine is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Bromo-2-methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the methanamine group can undergo reduction to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

(6-Bromo-2-methoxypyridin-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have potential as therapeutic agents.

Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity for these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

(6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the bromine atom, which affects its reactivity and applications.

(6-Bromopyridin-2-yl)methanamine:

2-Bromo-6-methylpyridine: Similar brominated pyridine but with a methyl group instead of a methanamine group.

Uniqueness

(6-Bromo-2-methoxypyridin-3-yl)methanamine is unique due to the combination of the bromine and methoxy groups on the pyridine ring. This combination provides a unique set of chemical properties, making it versatile for various chemical reactions and applications. Its ability to undergo substitution, oxidation, and coupling reactions makes it a valuable compound in synthetic chemistry .

Activité Biologique

(6-Bromo-2-methoxypyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring, which contributes to its unique reactivity and biological profile.

The molecular formula of this compound is C₇H₉BrN₂O, with a molecular weight of approximately 217.06 g/mol. The presence of the bromine atom is significant as it can influence electronic properties, potentially enhancing interactions with biological targets such as enzymes and receptors. The methanamine group allows for hydrogen bonding, which is crucial for its biological activity.

In terms of mechanism, this compound may act as an inhibitor or modulator of specific biological pathways. The bromine atom can participate in halogen bonding, which has been shown to enhance binding affinity in various drug-like molecules. This characteristic makes this compound a candidate for further exploration in drug development.

Biological Activity and Applications

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Its derivatives have been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Antibacterial Activity

A study comparing various halogenated pyridine derivatives highlighted that compounds with larger halogens (like bromine) tend to exhibit enhanced antibacterial potency. For instance, the MIC (Minimum Inhibitory Concentration) values for this compound against common pathogens were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.0078 |

| Escherichia coli | 0.25 |

| Acinetobacter baumannii | 0.25 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, making it a candidate for treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi were observed to be around 16 μg/mL, indicating moderate efficacy .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The SAR analysis shows that:

- Bromine Substitution : The presence of bromine increases lipophilicity and enhances binding interactions with biological targets compared to chlorine or fluorine substitutions.

- Methoxy Group : The methoxy group may enhance solubility and stability, contributing to the overall bioavailability of the compound.

- Amino Group : This functional group is essential for forming hydrogen bonds with target proteins, influencing the compound's pharmacodynamics.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition : Research demonstrated that this compound could inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerases, which are critical targets for antibiotic action .

- Pharmacological Potential : A study indicated that derivatives of this compound could serve as scaffolds for developing new drugs targeting specific kinases involved in cancer pathways.

Propriétés

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTNZNQRYKOSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281438 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802489-58-2 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.